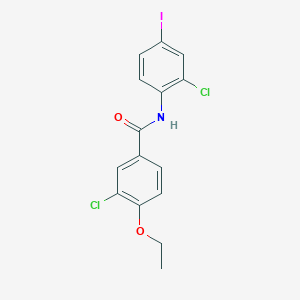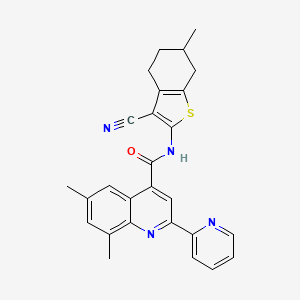![molecular formula C17H28N2OS B6100701 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol](/img/structure/B6100701.png)
2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol is a complex organic compound that features a thiophene ring, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling of the Thiophene and Piperazine Rings: The thiophene and piperazine rings are coupled using a nucleophilic substitution reaction.
Introduction of the Ethanol Group: The ethanol group is introduced through a reduction reaction, typically using sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiophene ring can undergo hydrogenation to form a saturated thiophene derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]acetaldehyde or 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]acetic acid.
Reduction: Saturated thiophene derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study the function of various biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring may modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Bromophenyl)piperazin-1-yl]ethanol: Similar structure but with a bromophenyl group instead of a thiophene ring.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a methoxyphenyl group instead of a thiophene ring.
Uniqueness
The presence of the cyclopentylthiophene moiety in 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol makes it unique compared to other piperazine derivatives
Properties
IUPAC Name |
2-[4-[(5-cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-18-9-10-19(12-15(18)8-11-20)13-16-6-7-17(21-16)14-4-2-3-5-14/h6-7,14-15,20H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOYXXNQIDORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=C(S2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride](/img/structure/B6100619.png)
![N~3~-(2-CHLORO-3-PYRIDYL)-1-(1-{[(2-CHLORO-3-PYRIDYL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6100640.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6100648.png)
![2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6100649.png)
![4-benzyl-1-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6100661.png)
![(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6100664.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide](/img/structure/B6100674.png)
![3-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6100683.png)
![1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]ethanamine](/img/structure/B6100688.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6100690.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2-phenylethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6100704.png)
![2-hydroxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100714.png)

